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Compound of Interest

Compound Name: JNJ-26146900

Cat. No.: B1673006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nonsteroidal selective

androgen receptor modulator (SARM) JNJ-26146900, with a focus on its application in

studying SARM tissue selectivity. The information compiled herein is based on publicly

available preclinical data.

Introduction
JNJ-26146900 is a nonsteroidal androgen receptor (AR) ligand that demonstrates tissue-

selective activity.[1] It has been investigated for its potential to provide anabolic benefits in

muscle and bone while having antagonistic effects in androgenic tissues like the prostate.[1][2]

This tissue selectivity makes it a valuable tool for researchers studying the mechanisms of

SARM action and for professionals in drug development exploring therapies for muscle

wasting, osteoporosis, and prostate cancer.[1][3]

Physicochemical Properties
Property Value

Molecular Formula C₁₅H₁₅F₃N₂O₃S

Molecular Weight 360.35 g/mol

CAS Number 868691-50-3

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1673006?utm_src=pdf-interest
https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17049844/
https://pubmed.ncbi.nlm.nih.gov/17049844/
https://patents.google.com/patent/US11779552B2/en
https://pubmed.ncbi.nlm.nih.gov/17049844/
https://www.researchgate.net/publication/6725449_The_discovery_of_a_potent_orally_efficacious_indole_androgen_receptor_antagonist_through_in_vivo_screening
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-26146900 based on

preclinical studies in rats.

In Vitro Activity
Parameter Species Value

Androgen Receptor Binding

Affinity (Ki)
Rat 400 nM[1]

Functional Activity In vitro cell-based assay Pure Androgen Antagonist[1]

In Vivo Efficacy: Prostate
Animal Model Dosage Effect

Intact Rats 20-30 mg/kg (oral ED₅₀)
Reduction in ventral prostate

weight[1]

Dunning Rat Prostate Tumor

Model
10 mg/kg

Maximal inhibition of tumor

growth[1]

CWR22-LD1 Mouse Xenograft Not specified
Significant slowing of tumor

growth[1]

In Vivo Efficacy: Bone
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Animal Model Dosage Parameter Effect

Orchidectomized Rats 30 mg/kg (6 weeks) Bone Volume

33% decrease in

orchidectomized vs.

intact; JNJ-26146900

significantly reduced

this loss[1]

Bone Mineral Density

Decreased from

229±34 mg/cm³ to

166±26 mg/cm³ post-

orchidectomy;

maintained at 194±20

mg/cm³ with JNJ-

26146900[1]

Trabecular

Connectivity

Significantly reduced

castration-induced

loss[1]

Trabecular Number

Significantly reduced

castration-induced

loss[1]

Trabecular Spacing

Significantly reduced

castration-induced

loss[1]

In Vivo Efficacy: Muscle
Animal Model Dosage Effect

Orchidectomized Rats Not specified Lean Body Mass
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Experimental Protocols
Disclaimer:The following protocols are representative methodologies for the types of

experiments cited. The specific details of the original studies for JNJ-26146900 are not fully

available in the public domain. These protocols should be adapted and optimized by

researchers based on their specific laboratory conditions and reagents.

Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of JNJ-26146900 for the androgen receptor.

Materials:

Rat androgen receptor (full-length, recombinant)

Radiolabeled androgen (e.g., [³H]-Mibolerone)

JNJ-26146900

Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT,

pH 7.4)

Scintillation cocktail and counter

Protocol:

Prepare a series of dilutions of JNJ-26146900.

In a multi-well plate, combine the rat androgen receptor, a fixed concentration of [³H]-

Mibolerone, and varying concentrations of JNJ-26146900 or vehicle control.

Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.

Separate the bound from free radioligand using a method such as hydroxylapatite filtration.

Wash the filter plates to remove non-specific binding.

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation

counter.
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Determine the concentration of JNJ-26146900 that inhibits 50% of the specific binding of the

radioligand (IC₅₀).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

In Vitro AR Transactivation Assay (Reporter Gene Assay)
Objective: To characterize the functional activity of JNJ-26146900 as an AR agonist or

antagonist.

Materials:

A suitable mammalian cell line (e.g., CV-1, HEK293)

Expression vector for the human or rat androgen receptor

Reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene

(e.g., luciferase)

Transfection reagent

Dihydrotestosterone (DHT) as a reference agonist

JNJ-26146900

Cell culture medium and supplements

Luciferase assay reagent and luminometer

Protocol:

Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter

plasmid.

Plate the transfected cells in a multi-well plate and allow them to adhere.

For antagonist activity: Treat the cells with a fixed, sub-maximal concentration of DHT in the

presence of increasing concentrations of JNJ-26146900.
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For agonist activity: Treat the cells with increasing concentrations of JNJ-26146900 alone.

Include appropriate controls (vehicle, DHT alone).

Incubate the cells for 24-48 hours.

Lyse the cells and measure the luciferase activity using a luminometer.

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or

to total protein concentration.

Plot the dose-response curves to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

In Vivo Assessment of Tissue Selectivity in Rats
Objective: To evaluate the in vivo effects of JNJ-26146900 on androgenic (prostate) and

anabolic (muscle, bone) tissues.

Animal Model:

Male Sprague-Dawley rats

For anabolic assessment: Orchidectomized (castrated) rats to mimic a low androgen state.

For androgenic assessment: Intact male rats.

General Protocol:

Acclimatize the animals to the housing conditions.

For the orchidectomy group, perform the surgery and allow for a recovery period.

Divide the animals into treatment groups (e.g., vehicle control, JNJ-26146900 at various

doses).

Administer JNJ-26146900 or vehicle daily via oral gavage for a specified period (e.g., 6

weeks).

Monitor animal health and body weight throughout the study.
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At the end of the study, euthanize the animals and collect relevant tissues.

Tissue-Specific Analysis:

Prostate:

Carefully dissect the ventral prostate and weigh it (wet weight).

Normalize the prostate weight to the total body weight.

Muscle:

Dissect the levator ani muscle and record its wet weight.

Normalize the muscle weight to the total body weight.

Bone:

Dissect a long bone (e.g., tibia or femur).

Analyze bone mineral density and microarchitecture using micro-computed tomography

(μCT). Key parameters include bone volume/total volume (BV/TV), trabecular number

(Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Conclusion
JNJ-26146900 serves as a critical research tool for dissecting the tissue-selective mechanisms

of SARMs. The protocols outlined above provide a framework for characterizing its in vitro and

in vivo pharmacological profile. By quantifying its effects on androgenic and anabolic tissues,

researchers can gain valuable insights into the structure-activity relationships that govern

SARM tissue selectivity, ultimately aiding in the development of safer and more effective

therapies for a range of conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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